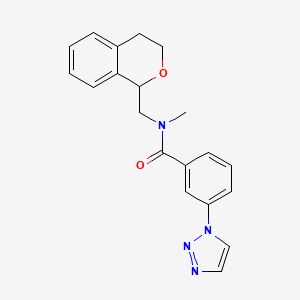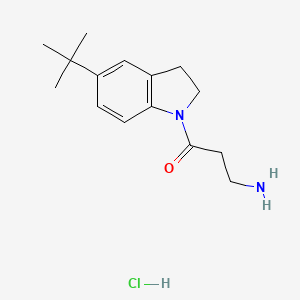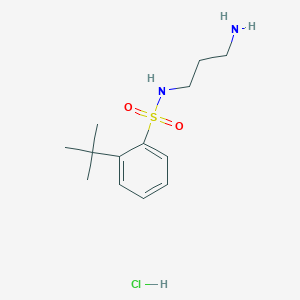
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to have anticancer, antibacterial, and antifungal activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions. In material science, this compound has been used as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine varies depending on its application. In anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antibacterial and antifungal activities, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. In metal ion detection, this compound acts as a chelating agent, forming a complex with metal ions and emitting fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. In a study on its anticancer activity, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In a study on its antibacterial activity, this compound was found to have potent antibacterial activity against Gram-positive bacteria. In a study on its antifungal activity, this compound was found to have potent antifungal activity against Candida albicans. In a study on its metal ion detection, this compound was found to have high selectivity and sensitivity for the detection of copper ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine in lab experiments include its versatility, high selectivity, and sensitivity. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the research on 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine. Some potential areas of research include the development of novel anticancer, antibacterial, and antifungal agents based on this compound, the synthesis of new materials using this compound as a building block, and the further study of its mechanism of action and potential toxicity. Additionally, there is potential for the development of new diagnostic tools based on this compound's metal ion detection properties.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine can be achieved through a multistep process. The first step involves the synthesis of 2-(furan-2-yl)acetic acid, which is then converted to 2-(furan-2-yl)acetonitrile. The second step involves the synthesis of 2-(thiophen-2-yl)acetonitrile, which is then reacted with 2-(furan-2-yl)acetonitrile in the presence of a catalyst to form this compound.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-4-9(15-5-1)10-13-14-11(16-10)12-7-8-3-2-6-17-8/h1-6H,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGHOXDWNGLMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)

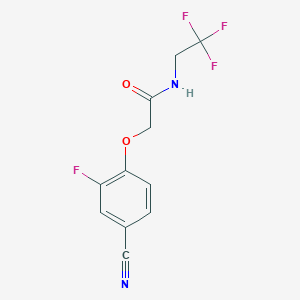
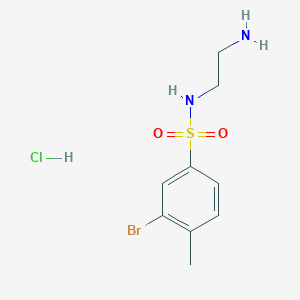
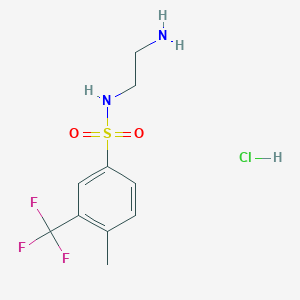
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
